Bienvenue dans la boutique en ligne BenchChem!

Amitriptyline maleate

Neuropathic pain Sodium channel pharmacology Analgesic drug screening

Amitriptyline maleate (CAS 30227-34-0) is the maleate salt of amitriptyline, a dibenzocycloheptadiene-derived tricyclic antidepressant (TCA). The free base acts primarily through dual inhibition of serotonin (SERT) and norepinephrine (NET) reuptake transporters, with additional antagonist activity at histamine H1, muscarinic acetylcholine, and alpha-1 adrenergic receptors.

Molecular Formula C24H27NO4
Molecular Weight 393.5 g/mol
CAS No. 30227-34-0
Cat. No. B1669786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmitriptyline maleate
CAS30227-34-0
SynonymsAmitriptyline maleate, Damilen maleate
Molecular FormulaC24H27NO4
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H23N.C4H4O4/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;5-3(6)1-2-4(7)8/h3-6,8-12H,7,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyDBDNMOMAYUONLS-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Amitriptyline Maleate (CAS 30227-34-0): A Differentiated Tricyclic Antidepressant Salt for Research and Formulation


Amitriptyline maleate (CAS 30227-34-0) is the maleate salt of amitriptyline, a dibenzocycloheptadiene-derived tricyclic antidepressant (TCA) [1]. The free base acts primarily through dual inhibition of serotonin (SERT) and norepinephrine (NET) reuptake transporters, with additional antagonist activity at histamine H1, muscarinic acetylcholine, and alpha-1 adrenergic receptors [2]. The maleate counterion confers distinct solid-state packing geometry and dissolution kinetics compared to the more common hydrochloride salt, making this specific salt form relevant for controlled-release formulation development and crystal engineering studies [3].

Why Amitriptyline Maleate Cannot Be Interchanged with Other Amitriptyline Salts or In-Class TCAs


Generic substitution within the TCA class is confounded by three layers of differentiation. First, salt form governs aqueous dissolution rate: the maleate salt exhibits markedly slower release in biorelevant media compared to the hydrochloride salt, directly impacting formulation design for controlled-release applications [1]. Second, tertiary amine TCAs (amitriptyline, imipramine) differ fundamentally from their secondary amine counterparts (nortriptyline, desipramine) in SERT/NET inhibition ratio, translating to distinct clinical side-effect burdens at equivalent antidepressant doses [2]. Third, even among tertiary amine TCAs, the relative potency at off-target receptors—H1, muscarinic, and alpha-1—varies by more than 40-fold, directly determining sedation, anticholinergic, and orthostatic hypotensive liability [3]. These quantitative, measurable differences preclude simple interchangeability without re-validation of the experimental or formulation system.

Quantitative Differentiation of Amitriptyline Maleate: Head-to-Head and Cross-Study Evidence Against Closest Analogs


NaV1.7 Sodium Channel Blockade Potency: Amitriptyline vs. Other Antidepressants in Inactivated-State Affinity

In a direct comparative study of sodium channel-blocking potency, amitriptyline exhibited the highest affinity for the inactivated state of NaV1.7 among all antidepressants tested, with an IC50 of 0.24 μmol/L. This was approximately 48-fold more potent than zimelidine (IC50 11.6 μmol/L) and exceeded the potency of other TCAs including nortriptyline, imipramine, desipramine, and maprotiline, all of which also fell within the therapeutic plasma concentration range for depression and neuropathic pain. By contrast, SSRIs fluoxetine, paroxetine, and the atypical antidepressant mianserin had IC50 values outside their therapeutic ranges [1]. This differentiation matters because NaV1.7 blockade is a proposed mechanism for antihyperalgesic efficacy independent of monoamine reuptake inhibition.

Neuropathic pain Sodium channel pharmacology Analgesic drug screening

SERT/NET Transporter Inhibition Balance: Amitriptyline vs. Nortriptyline Selectivity Ratio

Amitriptyline demonstrates a near-balanced dual inhibition profile at human SERT (Ki = 3.45 nM) and NET (Ki = 13.3 nM), yielding a NET/SERT Ki ratio of approximately 3.9 . In contrast, its primary active metabolite and close structural analog nortriptyline is highly NET-selective, with a NET Ki of 3.4 nM but a SERT Ki of 161 nM, giving a NET/SERT Ki ratio of approximately 0.021—a >180-fold difference in selectivity profile . Imipramine, another tertiary amine TCA, shows intermediate selectivity with SERT Ki ~19 nM and NET Ki ~98 nM (ratio ~5.2) . This quantifiable difference in transporter engagement profile translates to distinct synaptic neurotransmitter modulation: amitriptyline elevates both serotonin and norepinephrine comparably, whereas nortriptyline preferentially enhances noradrenergic tone.

Monoamine transporter pharmacology Antidepressant mechanism In vitro binding assays

Off-Target Receptor Burden at Equivalent Noradrenergic Doses: Amitriptyline vs. Nortriptyline and Imipramine

When TCAs are compared at doses producing equivalent noradrenaline reuptake inhibition (NRI) potency, the relative side-effect burden diverges sharply. Using amitriptyline as the reference (NRI potency set to 1), nortriptyline exhibits approximately 5-fold higher NRI potency per unit dose, but only one-tenth of the anti-muscarinic effect and 1/15 of the H1-mediated sedative effect at an NRI-equivalent dose [1]. Conversely, at a dose producing equivalent H1 antagonism (sedation) to doxepin, amitriptyline carries 18-fold higher muscarinic receptor occupancy and 4-fold higher alpha-1 occupancy relative to H1, whereas nortriptyline carries 50-fold and 10-fold higher occupancy for muscarinic and alpha-1 receptors respectively [2]. Imipramine, at sedative-equivalent doses, exhibits the most extreme muscarinic burden at 85-fold above its H1 occupancy. These receptor occupancy ratios are derived from competitive radioligand binding data in human tissue homogenates and provide quantitative prediction of dry mouth, constipation, sedation, and orthostatic hypotension liability.

Receptor occupancy Side-effect prediction TCA structure-activity relationships

Alpha-1 Adrenoceptor Subtype Selectivity: Amitriptyline, Nortriptyline, and Imipramine Show Conserved Subtype Preference but Distinct Affinity Windows

In a direct comparative study using both human recombinant alpha-1 adrenoceptor subtypes expressed in HEK-293 cells and rat native receptors, amitriptyline, nortriptyline, and imipramine all showed markedly higher affinity for alpha-1A and alpha-1D subtypes than for alpha-1B. The selectivity window was approximately 25- to 80-fold for alpha-1A over alpha-1B, and 10- to 25-fold for alpha-1D over alpha-1B, measured by both [³H]prazosin displacement and functional intracellular Ca²⁺ mobilization assays [1]. This conserved subtype selectivity pattern among the three TCAs indicates that the alpha-1B subtype—which is primarily responsible for vascular smooth muscle contraction—is relatively spared. However, the absolute binding affinities differ among the three compounds, with amitriptyline showing the most balanced affinity across all three alpha-1 subtypes in contraction assays using rat vas deferens (alpha-1A), spleen (alpha-1B), and aorta (alpha-1D).

Adrenergic pharmacology Subtype selectivity Cardiovascular safety profiling

Crystal-Engineered Dissolution Modulation: Amitriptyline Maleate vs. Hydrochloride Salt in Biorelevant Media

In the first systematic crystal engineering study of amitriptyline, Voronin et al. (2023) synthesized six novel multicomponent crystal forms including the maleate salt, and compared their dissolution performance against the commercial hydrochloride salt (AMT-HCl) in FaSSGF biorelevant buffer under sink conditions. The novel crystalline forms, including AMT maleate, demonstrated substantially lower solubility and a reduction in drug release rate by approximately 88% compared to AMT-HCl [1][2]. Structural analysis by single-crystal X-ray diffraction revealed that all investigated crystals contain two-dimensional bilayers of AMT cations separated by organic counterions, but the packing arrangements within bilayers differ significantly depending on the counterion identity [1]. The maleate and oxalate salts were specifically identified as the most promising bases for designing controlled-release formulations due to their favorable dissolution profiles assessed across five kinetic models [1].

Solid-state chemistry Controlled-release formulation Crystal engineering Dissolution testing

Muscarinic Cholinergic Receptor Affinity and Tissue Selectivity: Amitriptyline vs. Nortriptyline, Desipramine, and Clomipramine in Human Tissues

In a comparative study using human detrusor muscle, ileal longitudinal muscle, and caudate nucleus homogenates, amitriptyline exhibited the highest anticholinergic potency among four TCAs tested. The dissociation constant ratios (Ki, nM⁻¹) across human detrusor/ileum/caudate were: amitriptyline 25/14/56; nortriptyline 5/4/7; desipramine 2/1/5; and clomipramine 4/3/27 [1]. Amitriptyline's anticholinergic potency in human detrusor muscle was approximately 5-fold higher than nortriptyline's and approximately 12.5-fold higher than desipramine's. In guinea-pig tissues, amitriptyline also showed the highest absolute potency with ratios of 100/14/20/100 for bladder/proximal ileum/distal ileum/cortex, confirming its consistent rank order across species [1]. This quantitative anticholinergic profile directly predicts the degree of muscarinic receptor-mediated effects such as dry mouth, urinary retention, and constipation.

Anticholinergic profiling Receptor binding Tissue selectivity Bladder pharmacology

Validated Application Scenarios for Amitriptyline Maleate Based on Quantitative Differentiation Evidence


Controlled-Release Formulation Development Using the Maleate Salt's Intrinsic Dissolution Retardation

Formulation scientists designing oral controlled-release amitriptyline products can exploit AMT maleate's ~88% reduction in dissolution rate versus AMT-HCl in FaSSGF biorelevant medium [1]. The 2D bilayer crystal packing elucidated by single-crystal X-ray diffraction provides a structural rationale for the retarded release, enabling rational co-former selection rather than empirical trial-and-error. This crystal-engineered dissolution modulation eliminates the need for high levels of rate-controlling excipients, potentially simplifying the formulation and reducing excipient compatibility risks.

Neuropathic Pain Research Requiring Maximal NaV1.7 Blockade at Therapeutic Concentrations

In preclinical neuropathic pain models where peripheral sodium channel blockade is the hypothesized mechanism, amitriptyline offers the highest NaV1.7 inactivated-state affinity (IC50 0.24 μM) among all antidepressants—a 48-fold advantage over the weakest comparator zimelidine—and maintains this potency within clinically relevant plasma concentrations [2]. This makes amitriptyline maleate the preferred positive control or reference compound for validating NaV1.7-dependent analgesic mechanisms against other TCAs or novel sodium channel blockers.

Dual SERT/NET Inhibition Studies Requiring Balanced Monoamine Transporter Engagement

For experimental paradigms that require simultaneous and near-equivalent elevation of synaptic serotonin and norepinephrine—such as certain forced swim test variants or chronic mild stress models—amitriptyline's SERT Ki of 3.45 nM and NET Ki of 13.3 nM (NET/SERT ratio ~3.9) provides a quantitatively balanced profile . This contrasts sharply with nortriptyline's >180-fold NET-preferring bias (NET Ki 3.4 nM, SERT Ki 161 nM), making amitriptyline the appropriate choice when the scientific question requires dual transporter engagement rather than noradrenergic selectivity .

Anticholinergic and Antimuscarinic Receptor Pharmacology in Human Tissue Models

Investigators studying muscarinic receptor function in human bladder, ileum, or CNS tissues can utilize amitriptyline as the highest-potency TCA anticholinergic reference compound. With a 5-fold higher affinity for human detrusor muscarinic receptors than nortriptyline and a 12.5-fold advantage over desipramine, amitriptyline maleate provides the widest dynamic range for concentration-response studies in muscarinic pharmacology [3], and its tissue selectivity ratios across detrusor/ileum/caudate (25/14/56) allow for tissue-specific experimental design.

Quote Request

Request a Quote for Amitriptyline maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.